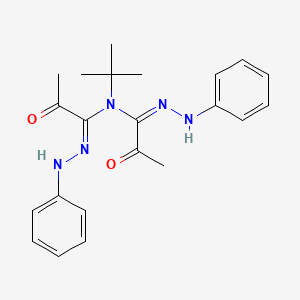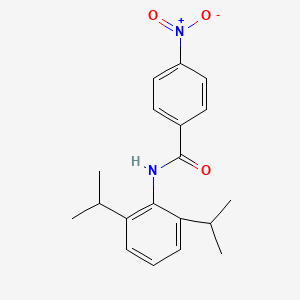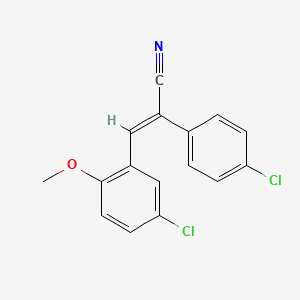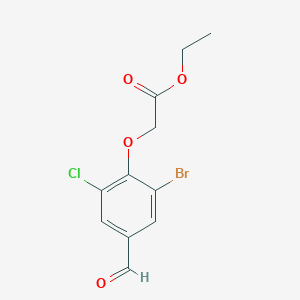![molecular formula C22H18N4OS B5718830 N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide, also known as DPTH, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. DPTH belongs to the class of hydrazones and possesses unique chemical properties that make it an attractive candidate for scientific investigation.
Wirkmechanismus
The mechanism of action of N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to act through various pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. Additionally, this compound has been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess potent antioxidant properties, which can protect cells from oxidative damage. Moreover, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Additionally, this compound has been shown to induce the expression of various genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide possesses various advantages and limitations for lab experiments. One of the main advantages of this compound is its high purity and yield, which makes it suitable for various applications. Moreover, this compound is stable under various conditions, making it easy to handle in the lab. However, this compound has some limitations, including its low solubility in water, which can limit its use in aqueous solutions. Additionally, this compound can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the investigation of N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide. One potential direction is the development of this compound-based anticancer drugs. Moreover, the investigation of the mechanism of action of this compound can lead to the discovery of new targets for cancer therapy. Additionally, the investigation of the anti-inflammatory properties of this compound can lead to the development of new therapies for various inflammatory diseases. Further investigation is also needed to determine the safety and efficacy of this compound in vivo.
Conclusion
In conclusion, this compound is a novel compound that possesses various properties that make it an attractive candidate for scientific investigation. Its potential applications in various fields of research, including cancer therapy and anti-inflammatory therapy, make it an exciting area of research. Further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
The synthesis of N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 5-methyl-3-thiophenecarbohydrazide in the presence of a suitable solvent and a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound as a yellow crystalline solid. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for various applications.
Wissenschaftliche Forschungsanwendungen
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide has been extensively studied for its potential applications in various fields of research. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Moreover, this compound has been shown to possess potent anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Eigenschaften
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c1-16-12-18(15-28-16)22(27)24-23-13-19-14-26(20-10-6-3-7-11-20)25-21(19)17-8-4-2-5-9-17/h2-15H,1H3,(H,24,27)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVUEOZHORRLCT-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)



![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
![2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718844.png)